molecular formula C15H20ClNO2 B13675531 1-Boc-3-(2-chlorophenyl)pyrrolidine

1-Boc-3-(2-chlorophenyl)pyrrolidine

Cat. No.: B13675531
M. Wt: 281.78 g/mol
InChI Key: MJZLWPCSDJBARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(2-chlorophenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chlorophenyl substituent at the 3-position. The Boc group enhances stability during synthetic processes by shielding the amine from undesired reactions, while the 2-chlorophenyl moiety contributes to steric and electronic effects critical for biological activity or ligand-receptor interactions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological disorders or enzyme inhibition .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

tert-butyl 3-(2-chlorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3

InChI Key

MJZLWPCSDJBARI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-(2-chlorophenyl)pyrrolidine typically involves the reaction of 3-(2-chlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-Boc-3-(2-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives or reduction to form more saturated compounds.

Common reagents used in these reactions include nucleophiles for substitution, acids for deprotection, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-(2-chlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the Boc group can influence the compound’s solubility, stability, and bioavailability, while the 2-chlorophenyl group can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

a. 1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646)

  • Substituent : Bromine replaces chlorine at the phenyl ring’s 2-position.
  • However, its lower electronegativity compared to chlorine may reduce electron-withdrawing effects, affecting reactivity in nucleophilic substitutions .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability as a leaving group .

b. 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine (SY359653)

  • Substituent : Fluorine at the 2-position and chlorine at the 5-position on the phenyl ring.
  • Impact : Fluorine’s strong electron-withdrawing effect enhances the ring’s electrophilicity, while the chlorine at the 5-position may influence regioselectivity in further functionalization. This dual substitution could improve metabolic stability in drug candidates .

c. 2-(2-Chlorophenyl)pyrrolidine

  • Structure : Lacks the Boc group, exposing the pyrrolidine amine.
  • Impact : The unprotected amine increases reactivity but reduces stability, necessitating immediate use in synthesis. This compound is a precursor for enantioselective synthesis of pharmaceuticals (e.g., MCN5652 derivatives) .

Functional Group Variations

a. (R)-3-(N-Boc-amino)pyrrolidine

  • Structure : Features a Boc-protected amine at the 3-position but lacks the 2-chlorophenyl group.
  • Impact : The absence of the aromatic substituent reduces steric complexity, making it a versatile intermediate for asymmetric catalysis or peptidomimetics. The (R)-enantiomer is commercially available (>98% purity) and priced at ¥16,500/5g .

b. 1-Boc-5-Phenylpyrrolidine-3-carboxylic Acid (CAS: 885277-76-9)

  • Structure : Incorporates a carboxylic acid at the 3-position and a phenyl group at the 5-position.
  • Impact : The carboxylic acid introduces hydrogen-bonding capability and acidity (pKa ~4-5), enabling salt formation or conjugation with amines. Applications include kinase inhibitor development .

Complex Pyrrolidine Derivatives

Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate

  • Structure : Spirocyclic pyrrolidine-oxindole hybrid with a 2-chlorophenyl group.
  • Impact: The spiro architecture and 2-chlorophenyl substituent enhance binding to monoamine oxidase (MAO), making it a candidate for neurodegenerative disease therapeutics. Crystallographic data (Acta Cryst. E69, o1214) confirm its stereochemical configuration .

Comparative Data Table

Compound Name Substituents Key Properties/Applications CAS Number Reference
1-Boc-3-(2-chlorophenyl)pyrrolidine Boc, 2-Cl-Ph Pharmaceutical intermediate N/A
1-Boc-3-(2-bromophenyl)pyrrolidine Boc, 2-Br-Ph Cross-coupling reactions 2383929-73-3
(R)-3-(N-Boc-amino)pyrrolidine Boc, NH2 (R-configuration) Asymmetric catalysis 147081-49-0
2-(2-Chlorophenyl)pyrrolidine 2-Cl-Ph, unprotected amine Racemic precursor for MCN5652 N/A
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid Boc, 5-Ph, COOH Kinase inhibitor development 885277-76-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.